molecular formula C11H10O6 B14365688 4,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid CAS No. 91099-16-0

4,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid

Cat. No.: B14365688
CAS No.: 91099-16-0
M. Wt: 238.19 g/mol
InChI Key: HLGPZKKHSRVKEL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the acylation of commercially available precursors, followed by cyclization under base-catalyzed conditions . Another approach includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4,6-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methoxy groups and benzofuran core make it a versatile compound for various applications .

Properties

CAS No.

91099-16-0

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

IUPAC Name

4,6-dimethoxy-3-oxo-1H-2-benzofuran-1-carboxylic acid

InChI

InChI=1S/C11H10O6/c1-15-5-3-6-8(7(4-5)16-2)11(14)17-9(6)10(12)13/h3-4,9H,1-2H3,(H,12,13)

InChI Key

HLGPZKKHSRVKEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)OC2C(=O)O

Origin of Product

United States

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